4-(3-Fluoro-5-methoxycarbonylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol is a chemical compound with the molecular formula C14H11FO3 and a molecular weight of 246.24 g/mol . It is also known by its IUPAC name, methyl 5-fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate . This compound is characterized by the presence of a fluorine atom and a methoxycarbonyl group attached to a biphenyl structure, which includes a phenol group.
Preparation Methods
The synthesis of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxycarbonylbenzene and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The methoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-5-methoxycarbonylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and methoxycarbonyl group can influence its binding affinity and specificity. The pathways involved in its mechanism of action are currently under investigation in various research studies .
Comparison with Similar Compounds
4-(3-Fluoro-5-methoxycarbonylphenyl)phenol can be compared with similar compounds such as:
Methyl 5-fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate: This compound shares a similar structure but may have different functional groups attached.
Methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate: Another similar compound with variations in the position of functional groups.
Methyl 5-fluoro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylate: This compound is closely related and often used in comparative studies to highlight the unique properties of this compound.
Properties
IUPAC Name |
methyl 3-fluoro-5-(4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8,16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWPOVNKUOPDLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683587 |
Source
|
Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-87-2 |
Source
|
Record name | Methyl 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.